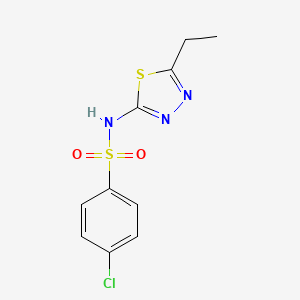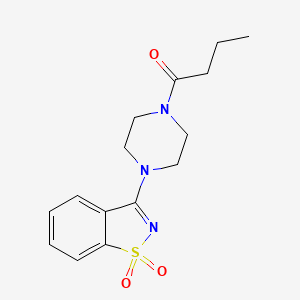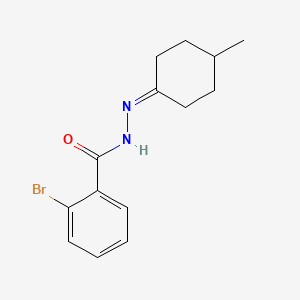![molecular formula C14H22Cl2N2 B5683313 (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, commonly known as Dibucaine, is a local anesthetic agent that belongs to the class of amino amides. It is widely used in medical and dental practices as a topical anesthetic agent to numb the skin and mucous membranes. Dibucaine is also used as a research tool in various scientific fields, including pharmacology, biochemistry, and physiology.
作用機序
Dibucaine works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. This results in the numbness of the skin or mucous membranes. Dibucaine has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it an effective local anesthetic agent.
Biochemical and Physiological Effects:
Dibucaine has both biochemical and physiological effects on the body. Biochemically, it inhibits the sodium channels in the nerve fibers, which prevents the influx of sodium ions into the nerve cells. This results in the inhibition of the nerve impulses and the numbness of the skin or mucous membranes. Physiologically, it causes vasodilation and reduces the blood flow to the area, which helps to prolong the duration of the anesthetic effect.
実験室実験の利点と制限
Dibucaine has several advantages as a research tool in the laboratory. It is a potent and selective local anesthetic agent that can be used to study the mechanism of action of local anesthetics. It is also relatively stable and easy to handle. However, it has some limitations as well. Dibucaine can be toxic at high concentrations and can cause skin irritation or allergic reactions. It is also not suitable for long-term use or chronic pain management.
将来の方向性
There are several future directions for the research on Dibucaine. One area of interest is the development of new local anesthetic agents that are more selective and less toxic than Dibucaine. Another area of interest is the study of the interaction of local anesthetics with ion channels and receptors, which could lead to the development of new drugs for pain management. Additionally, the use of Dibucaine in combination with other drugs or therapies could be explored to enhance its effectiveness and reduce its side effects.
Conclusion:
Dibucaine is a local anesthetic agent that has been widely used in medical and dental practices as well as in scientific research. It works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. Dibucaine has both biochemical and physiological effects on the body and has several advantages as a research tool in the laboratory. However, it also has some limitations and potential side effects. Future research on Dibucaine could lead to the development of new local anesthetic agents and new drugs for pain management.
合成法
Dibucaine can be synthesized by reacting 2,6-dichlorobenzyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as sodium hydroxide. The reaction yields Dibucaine as a white crystalline powder with a melting point of 99-102°C.
科学的研究の応用
Dibucaine is widely used as a research tool in various scientific fields. In pharmacology, it is used to study the mechanism of action of local anesthetics and their effects on the nervous system. In biochemistry, it is used to study the interaction of local anesthetics with ion channels and receptors. In physiology, it is used to study the effects of local anesthetics on muscle contraction and nerve conduction.
特性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2/c1-4-18(5-2)10-9-17(3)11-12-13(15)7-6-8-14(12)16/h6-8H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAKZLARCFRFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)

![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)

![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
